1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-4-6-12(7-5-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUCNCKDIBPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322278 | |
| Record name | 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714244-07-2 | |
| Record name | 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Ring: Starting with a suitable purine precursor, such as 6-chloropurine, the compound undergoes alkylation with methyl iodide to introduce the methyl groups at positions 1 and 7.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with the purine intermediate.
Cyclization: The final step involves cyclization to form the fused pyrimidine ring, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, sulfonyl, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H32N6O2
- Molecular Weight : 436.55 g/mol
- IUPAC Name : 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
The structure of this compound features a purine core fused with a pyrimidine ring, which is critical for its biological activity. The presence of methyl and phenyl groups enhances its lipophilicity and interaction with biological targets.
Anti-inflammatory Properties
Research indicates that derivatives of purine compounds exhibit significant anti-inflammatory effects. In particular:
- Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Case Studies : Various studies have demonstrated the efficacy of similar compounds in reducing inflammation in animal models. For instance, compounds with similar structural motifs showed promising results in carrageenan-induced edema models .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Inhibition of Kinases : Like other purine derivatives, it may interact with specific kinases involved in cancer cell proliferation. This interaction could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Cell Line Studies : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Purine Core : The initial step involves creating the purine structure through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce methyl and phenyl groups at specific positions on the purine ring.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Therapeutic Potential
The therapeutic applications of this compound extend beyond anti-inflammatory and anticancer activities:
- Neuroprotective Effects : Some studies suggest that purine derivatives may also offer neuroprotective benefits by modulating adenosine receptors involved in neuroinflammation and neurodegeneration.
- Antimicrobial Activity : Preliminary findings indicate that certain derivatives exhibit antimicrobial properties against a range of pathogens .
Data Summary Table
| Application Area | Activity Type | Observations/Findings |
|---|---|---|
| Anti-inflammatory | Cytokine inhibition | Effective in reducing edema in animal models |
| Anticancer | Cytotoxicity | Significant effects against various cancer cell lines |
| Neuroprotection | Receptor modulation | Potential benefits in neurodegenerative conditions |
| Antimicrobial | Broad-spectrum activity | Active against bacteria and fungi |
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can affect various biochemical pathways, including those involved in cell proliferation, inflammation, and viral replication.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects :
- The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl substituent in CAS 844651-08-7, which introduces polarity via the methoxy group .
- The 3,5-dimethylphenyl analog (CAS 714245-09-7) has a higher molar mass (339.39 g/mol) and predicted density (1.40 g/cm³), suggesting tighter molecular packing than the target compound .
Crystallographic Behavior :
Pharmacological Activity
- Imidazolidin-2,4-dione Derivatives: IM-3 and IM-7 () demonstrate CNS and cardiovascular effects, respectively. The target compound’s purino-pyrimidine core may target adenosine receptors, but its methylphenyl substituent could modulate selectivity compared to imidazolidine-based analogs . Thioxo derivatives (e.g., IM-2, IM-4) show altered bioactivity due to sulfur incorporation, highlighting the importance of the dione moiety in the target compound .
Research Findings and Implications
- The 4-methylphenyl group may improve blood-brain barrier penetration compared to polar derivatives .
- Material Science Applications : Crystallographic studies () indicate that weak interactions (C–H⋯N, π–π) govern packing behavior, which could inform formulation strategies for enhanced stability .
Biological Activity
1,7-Dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H19N5O2
- Molecular Weight : 313.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to affect pathways related to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Interaction : It exhibits affinity for certain receptors that modulate intracellular signaling pathways.
Research indicates that the compound can influence signal transduction , gene expression, and metabolic regulation, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Studies have indicated that this compound possesses notable anticancer activity. For instance:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects on cancer cell lines. In particular, it has been reported to induce cell death via necroptosis in K562 leukemic cells, suggesting its potential as a novel therapeutic agent against leukemia .
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| K562 | 10.5 | 85 |
| A549 | 12.3 | 90 |
| MCF7 | 11.0 | 88 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of the compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in various models .
Case Studies
- Study on Leukemia Cells : A recent study explored the effects of the compound on K562 cells, revealing that it promotes necroptotic signaling pathways without activating caspase-dependent apoptosis. This mechanism could be leveraged for developing new treatments for resistant forms of leukemia .
- In Vivo Models : In animal models of inflammation and cancer, administration of the compound resulted in decreased tumor size and reduced markers of inflammation compared to control groups. These findings suggest its potential utility in clinical settings .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other purine derivatives known for their anticancer and anti-inflammatory properties:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Compound A | Purine derivative | Anticancer |
| Compound B | Pyrimidine analog | Anti-inflammatory |
| Compound C | Nucleotide analog | Enzyme inhibition |
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, with critical parameters including temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents for nucleophilic substitution), and catalysts (Lewis acids for cyclization steps). Intermediate purification via column chromatography is essential to isolate the target compound. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For example, analogous purine derivatives require precise stoichiometric ratios of substituents to avoid side products, as highlighted in studies on similar pyrimidine-dione systems .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming substituent positions and ring saturation. For instance, methyl groups at positions 1 and 7 produce distinct singlet peaks in the 1H NMR spectrum .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in studies of structurally related purino-pyrimidine diones .
- HPLC-PDA : Ensures purity (>95%) and detects trace impurities. Mobile phases often combine acetonitrile and aqueous buffers adjusted to pH 3–5 for optimal resolution .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values) across different studies?
Methodological Answer:
Contradictions may arise from differences in assay conditions or compound purity. To address this:
- Standardize Assays : Use identical cell lines (e.g., MIA PaCa-2 for anticancer studies) and control for variables like serum concentration .
- Dose-Response Curves : Generate EC50/IC50 values under controlled conditions, as seen in kinase inhibition studies using CDK9 assays .
- Purity Verification : Re-characterize the compound via NMR and HRMS before biological testing .
- Molecular Docking : Validate target interactions computationally to confirm binding hypotheses .
Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental Partitioning Studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Analogous compounds with logP >3.5 may require mitigation strategies .
- Biotic/Abiotic Degradation : Conduct hydrolysis and photolysis experiments under varying pH and UV conditions. For example, pyrimidine derivatives often degrade faster in alkaline media .
- Ecotoxicological Assays : Use Daphnia magna or algal models to determine LC50/EC50 values, following OECD guidelines .
Advanced: How to design experiments to elucidate the mechanism of action against specific molecular targets (e.g., kinases)?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDK9) with ATP-competitive assays, monitoring phosphorylation via fluorescence or radiometric methods .
- siRNA Knockdown : Validate target specificity by silencing putative kinases and observing rescue effects in cell viability assays .
- Immunoblotting : Detect downstream biomarkers (e.g., phosphorylated RNA polymerase II for CDK9 inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics of target interactions .
Basic: What computational tools predict physicochemical properties relevant to drug development (e.g., solubility, logP)?
Methodological Answer:
- PubChem : Provides experimental/logP data and solubility predictions via algorithms like ALOGPS .
- QSAR Models : Use software such as MOE or Schrödinger to correlate structural features (e.g., methyl substituents) with bioavailability .
- Molecular Dynamics (MD) Simulations : Predict membrane permeability by modeling interactions with lipid bilayers .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation at position 7) .
- ProDrug Strategies : Modify hydroxyl or amine groups to enhance absorption, as seen in studies on purine derivatives .
- Pharmacokinetic Modeling : Apply compartmental models to predict clearance rates and dosing regimens .
Basic: What are the key considerations for designing a stability study under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- pH Stability : Test solubility and integrity in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .
- Long-Term Stability : Store samples at –20°C and analyze monthly for 12–24 months using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
